molecular formula C8H5IN2O2 B3027778 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1384429-92-8

3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B3027778
CAS No.: 1384429-92-8
M. Wt: 288.04
InChI Key: BJXADZFBNVUZMS-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at position 3 and a carboxylic acid group at position 7. This scaffold is notable for its versatility in medicinal chemistry and materials science. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of diverse derivatives for drug discovery . The carboxylic acid group at position 8 contributes to hydrogen bonding and solubility, making it a valuable intermediate for functionalization or direct biological activity .

Synthetic routes often employ copper-catalyzed iodination or heterogeneous catalytic systems, as demonstrated by Meng et al., who used CuOx/OMS-2 with molecular iodine to access 3-iodoimidazo[1,2-a]pyridines .

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXADZFBNVUZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245737
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-92-8
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method includes the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: The compound can be further cyclized to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is integral in the synthesis of various pharmaceuticals. Its structural properties make it a valuable intermediate for developing drugs targeting cancer and infectious diseases.

Key Findings :

  • Anticancer Agents : Research indicates that derivatives of 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the imidazo-pyridine scaffold can enhance potency against specific tumor types.
  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent, with several derivatives showing promising activity against bacterial strains.
Application AreaSpecific Use CasesReferences
Anticancer DrugsSynthesis of novel anticancer agents
Antimicrobial AgentsDevelopment of new antibiotics

Biological Research

Overview : In biological studies, this compound is used to investigate molecular mechanisms underlying various diseases.

Key Findings :

  • Mechanistic Studies : The compound aids in elucidating pathways involved in cell signaling and apoptosis.
  • Biomarker Development : It is being studied for its role in identifying biomarkers for early disease detection.
Research FocusFindingsReferences
Cell SignalingInhibition of specific pathways linked to cancer
Biomarker DiscoveryPotential use in diagnostics for early-stage diseases

Material Science

Overview : The incorporation of this compound into new materials enhances their properties.

Key Findings :

  • Conductive Materials : Research shows that this compound can improve the electrical conductivity of polymer composites.
  • Stability Enhancements : Its use in material formulations has been linked to increased thermal stability and durability.
Material TypeEnhancement AchievedReferences
PolymersIncreased conductivity
CompositesImproved thermal stability

Agrochemicals

Overview : The compound plays a role in developing effective agrochemical formulations.

Key Findings :

  • Pesticide Development : this compound is utilized in creating more efficient pesticides and herbicides.
  • Improved Agricultural Productivity : Studies indicate that formulations containing this compound enhance crop yields by effectively managing pests.
Application AreaSpecific Use CasesReferences
PesticidesDevelopment of new formulations
HerbicidesEnhanced effectiveness against weeds

Diagnostic Tools

Overview : This compound is being explored for its potential in diagnostic assays.

Key Findings :

  • Biomolecule Detection : this compound can be used to develop assays that detect specific biomolecules associated with diseases.
  • Early Diagnosis Potential : Its application in diagnostics could lead to earlier detection of conditions such as cancer and infectious diseases.
Diagnostic Tool TypeApplication AreaReferences
AssaysDetection of biomarkers

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Features (IR, NMR) References
3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid I (C3), COOH (C8) Not reported Not explicitly provided
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate I (C3), COOEt (C8) Not reported ES-MS [M+H]+: 274.0 (related ester)
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Br (C6), COOH (C8) Not reported IR: ~1700 cm⁻¹ (COOH)
2-Phenyl-imidazo[1,2-a]pyridine-8-carboxylic acid Ph (C2), COOH (C8) Not reported Molecular Weight: 238.25
6-Acetyl-8-(4-chlorobenzoyl)-imidazo[1,2-a]pyridin-5-one Ac (C6), 4-ClBz (C8) 126–127 ¹H NMR: δ 8.46–8.39 (ArH)

Key Observations :

  • Positional Effects : Moving the iodine atom or carboxylic acid group alters reactivity and applications. For example, iodination at C3 facilitates cross-coupling, while bromination at C6 (e.g., 6-bromo analogue) may prioritize electrophilic substitution .
  • Functional Groups : Esters (e.g., ethyl carboxylates) exhibit higher lipophilicity than carboxylic acids, impacting bioavailability .

Physicochemical Properties

  • Solubility: The carboxylic acid group at C8 improves aqueous solubility compared to esters or non-polar substituents (e.g., phenyl groups) .
  • Thermal Stability : Derivatives like 6-acetyl-8-(4-chlorobenzoyl) (melting point 126–127°C) suggest that bulky substituents reduce crystallinity, whereas simpler analogues (e.g., methyl esters) may have higher melting points .

Biological Activity

Overview

3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a carboxylic acid group at the 8-position, making it a subject of interest in the development of new pharmaceuticals.

Target Enzymes and Pathways

The compound interacts with several key enzymes and biochemical pathways:

  • Cytochrome P450 : This enzyme family is crucial for the biotransformation of various compounds, including this compound, influencing its pharmacokinetics and toxicity profiles.
  • Cyclooxygenase (COX) : It has been shown to inhibit COX-2 effectively, which is significant in anti-inflammatory responses. The compound's interaction with COX-1 and COX-2 suggests potential applications in treating inflammatory diseases.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This pathway plays a critical role in cellular responses to stress, inflammation, and immune responses. The compound has been observed to influence this pathway, indicating its potential in modulating immune responses.

Anti-Tuberculosis Activity

Research indicates that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This suggests that this compound may also possess similar anti-TB properties, impacting pathways related to TB infection.

The compound exhibits several biochemical properties:

  • Stability : Under standard laboratory conditions, it shows minimal degradation over time, indicating good stability for experimental applications.
  • Chemical Reactivity : It can undergo substitution reactions due to the presence of the iodine atom at the 3-position, allowing for further derivatization and exploration of biological activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For example, derivatives of imidazo[1,2-a]pyridine were evaluated for their inhibitory effects on protein geranylgeranylation in HeLa cells. The most active inhibitors disrupted Rab11A prenylation, which is critical for cell viability. The half-maximal inhibitory concentration (IC50) values ranged significantly among tested compounds, with some exhibiting potent cytotoxicity (IC50 < 150 μM) .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antimicrobial activities. Compounds derived from this class have been studied for their effectiveness against various bacterial strains and fungi. These findings underscore the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on phosphonocarboxylate derivatives showed that modifications at the C6 position of imidazo[1,2-a]pyridine significantly influenced their activity against RGGT (Rab geranylgeranyl transferase). This highlights the importance of structural variations in determining biological efficacy .
CompoundIC50 (μM)Cell Line
1a<150HeLa
1d<150HeLa
1lNegligibleHeLa

Q & A

Q. What are the common synthetic routes for 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives?

The compound is typically synthesized via multicomponent reactions. For example, cyclohexylisocyanide reacts with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes in ethanol to form imidazo[1,2-a]pyridine-8-carboxylic acid derivatives. Halogenation at the 3-position (e.g., iodination) can then introduce the iodine substituent . Solid-phase synthesis methods have also been developed, where polymer-bound intermediates are treated with α-haloketones, followed by halogenation .

Q. How are structural and purity analyses performed for this compound?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR confirms hydrogen and carbon environments (e.g., aromatic protons at δ 8.0–9.1 ppm) .
  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • HPLC with hydrophilic interaction liquid chromatography (HILIC) or molecularly imprinted SPE is used to separate impurities, particularly in biological matrices like urine .

Q. What biological activities have been reported for imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?

Studies highlight anti-tubercular and anticancer activities. For example, 3-methyl analogs reduce chemical carcinogen-induced toxicity in human lung epithelial cells (BEAS-2B) and liver cells . Derivatives with trifluoromethyl groups or carboxamide substituents show promise as kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in copper- or palladium-catalyzed aminations of 8-iodoimidazo[1,2-a]pyridine?

Poor yields in copper-catalyzed couplings (e.g., <20%) may arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Using bulky ligands (e.g., XPhos) to stabilize palladium catalysts.
  • Screening solvent systems (e.g., dioxane/water mixtures) to enhance solubility .
  • Adjusting reaction temperatures (e.g., 100°C in sealed tubes) to favor cross-coupling over decomposition .

Q. What strategies address conflicting bioactivity data across structurally similar derivatives?

Discrepancies in toxicity or efficacy often stem from subtle structural variations. Researchers should:

  • Perform dose-response assays to differentiate potency (e.g., IC50 values).
  • Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Compare metabolic stability via microsomal incubation studies to identify active metabolites .

Q. How can analytical methods resolve complex reaction mixtures from Suzuki or Stille couplings?

Side products in cross-coupling reactions (e.g., homocoupling or deboronation) require advanced separation:

  • Two-dimensional chromatography (HILIC followed by reverse-phase HPLC) improves resolution.
  • Mass-directed purification isolates target compounds from isobaric impurities .

Q. What computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like Mycobacterium tuberculosis enoyl reductase.
  • ADMET prediction software (e.g., SwissADME) optimizes logP, solubility, and metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxic effects for imidazo[1,2-a]pyridine-8-carboxylic acid analogs?

Variations in cell line sensitivity (e.g., BEAS-2B vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) can alter outcomes. Standardizing protocols (e.g., MTT assay at 48 hours) and using synergistic drug combinations may reconcile discrepancies .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodReactantsConditionsYieldReference
Multicomponent reactionCyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, benzaldehyde derivativesEthanol, RT70–85%
Solid-phase synthesisPolymer-bound 2-aminonicotinate, α-haloketonesDMF, 60°C45–60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

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